Zoniporide dihydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger (NHE) isoform 1 (NHE-1). [, ] This classification signifies its ability to block the activity of NHE-1, a protein responsible for regulating cellular pH and sodium levels. [, ] In scientific research, Zoniporide dihydrochloride serves as a valuable tool for investigating the roles of NHE-1 in various physiological and pathological processes. [, ]
Zoniporide dihydrochloride is identified by the CAS number 241799-10-0 and is often referred to in research contexts as CP-597396. It is synthesized through various chemical processes that involve multiple steps, resulting in a compound that exhibits high selectivity for the NHE1 isoform over other sodium-hydrogen exchanger isoforms .
The synthesis of Zoniporide dihydrochloride involves several key steps:
These steps highlight the compound's synthetic route, which involves both organic transformations and careful handling of reactive intermediates.
The molecular structure of Zoniporide dihydrochloride can be described by its chemical formula and a molecular weight of approximately 353.25 g/mol. The compound features a complex arrangement that includes a quinoline moiety, contributing to its biological activity as an NHE1 inhibitor. Detailed structural data can be obtained from crystallographic studies or spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Zoniporide dihydrochloride can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents employed during the reaction processes .
Zoniporide dihydrochloride exerts its pharmacological effects primarily through the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1). The mechanism involves:
Zoniporide dihydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration levels during research applications .
Zoniporide dihydrochloride has been extensively studied for its potential applications in:
Zoniporide dihydrochloride ([1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride; CAS 241799-10-0) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). Its molecular structure features a bicyclic quinoline scaffold linked to a cyclopropyl-substituted pyrazole ring and a critical acylguanidine moiety [1] [6]. This configuration confers exceptional selectivity for NHE-1 over other isoforms. Biochemical assays demonstrate a 14 nM IC50 against human NHE-1, with >150-fold selectivity over human NHE-2 (IC50 = 2.2 ± 0.37 µM) and >15,700-fold selectivity over rat NHE-3 (IC50 = 220 µM) [1] [2] [6].
The structural basis for this selectivity resides in zoniporide’s interaction with the NHE-1 binding pocket. Cryo-EM studies of related acylguanidine inhibitors (e.g., cariporide) reveal that the acylguanidine group forms a cation–π interaction with Phe162 and hydrogen bonds with the side chain carboxylate of Asp267 in the transmembrane domain of NHE-1 [7]. The quinoline ring enhances hydrophobic contacts, while the cyclopropyl group optimizes steric fit within a subpocket lined with nonpolar residues. This precise arrangement is disrupted in NHE-2 and NHE-3 due to amino acid substitutions at these critical positions, explaining the observed isoform specificity [1] [3].
Table 1: Selectivity Profile of Zoniporide Against NHE Isoforms
Isoform | Species Origin | IC50 (mean ± SD) | Selectivity Ratio (vs. NHE-1) |
---|---|---|---|
NHE-1 | Human | 14 ± 2 nM | 1 |
NHE-2 | Human | 2.2 ± 0.37 µM | 157 |
NHE-3 | Rat | 220 µM | 15,700 |
Zoniporide exhibits potent inhibition of NHE-1 across species, though kinetic parameters vary due to structural differences in the transporter. In human cells expressing recombinant NHE-1, zoniporide shows an IC50 of 14 nM, correlating to a calculated Ki of ~7 nM under standard assay conditions ([S] = Km), consistent with competitive inhibition kinetics where Ki ≈ IC50/2 [3] [9]. In native tissues, zoniporide inhibits:
The temperature dependence of zoniporide’s binding is minimal: potency at 37°C (IC50 ≈ 80 nM in myocytes) remains comparable to 25°C data, supporting its utility in physiological conditions [8]. Interspecies variability arises from differences in NHE-1 protein sequences; for example, rat NHE-1 shares ~90% homology with human NHE-1, explaining the modestly higher IC50 in rat models versus human recombinant systems [4] [8]. Notably, zoniporide’s free plasma concentration in efficacy studies (≥1 µM) exceeds its Ki by >100-fold, ensuring target saturation in vivo [8].
Table 2: Kinetic Parameters of Zoniporide Across Experimental Systems
System | Assay Type | Temperature | IC50/Ki | Key Finding |
---|---|---|---|---|
Human fibroblasts (NHE-1) | ²²Na+ uptake | 37°C | IC50 = 14 nM | Gold-standard potency metric |
Rat ventricular myocytes | H+ efflux | 25°C | IC50 = 73 nM | Confirmed activity in native cells |
Rat platelets | Cell swelling | 25°C | IC50 = 67 nM | Functional biomarker correlation |
Rabbit ischemia model | Infarct size reduction | 37°C | Free [Plasma] ≥1 µM (effective) | In vivo target engagement |
The acylguanidine pharmacophore (–C(=O)N=C(NH2)2) is indispensable for zoniporide’s mechanism of action. This group serves as a zwitterionic bioisostere of the carboxylate group in endogenous substrates, enabling high-affinity binding to the acidic residue (Asp267) within the NHE-1 ion translocation pore [6] [7]. Structure-activity relationship (SAR) studies demonstrate that:
Pharmacophore modeling aligns with these observations, identifying three critical features:
Neural network analyses confirm that zoniporide’s pharmacophore contains 24 key descriptors, with the acylguanidine contributing >50% of the binding energy [7]. Beyond target engagement, this moiety influences physicochemical properties:
Table 3: Impact of Acylguanidine Modifications on NHE-1 Inhibition
Structural Modification | IC50 Shift vs. Zoniporide | Key Mechanistic Consequence |
---|---|---|
None (zoniporide) | 1x (14 nM) | Optimal H-bonding and cation-π interactions |
N-Methylation of guanidine | >100x increase | Loss of H-bond to Asp267 |
Replacement with carboxylic acid | >500x increase | Altered charge distribution; reduced selectivity |
Cyclization to 5-amino-1,2,4-triazole | ~2x increase | Retained but suboptimal Asp267 engagement |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6